molecular formula C9H20ClN3O2 B15265254 tert-Butyl N-(1-carbamimidoyl-1-methylethyl)carbamate hydrochloride

tert-Butyl N-(1-carbamimidoyl-1-methylethyl)carbamate hydrochloride

Cat. No.: B15265254
M. Wt: 237.73 g/mol
InChI Key: MQPSDWKYJMKWEG-UHFFFAOYSA-N
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Description

"tert-Butyl N-(1-carbamimidoyl-1-methylethyl)carbamate hydrochloride" is a chemically modified carbamate derivative containing a guanidine-like moiety. Its structure features a tert-butyl carbamate group linked to a substituted ethylguanidine scaffold, with a hydrochloride counterion enhancing solubility. This compound is of interest in medicinal chemistry and organic synthesis, particularly as a precursor for protecting-group strategies in peptide synthesis or as a building block for bioactive molecules. Its crystallographic data, if available, may be refined using programs like SHELXL , and molecular visualization tools like ORTEP-3 could aid in structural analysis.

Properties

Molecular Formula

C9H20ClN3O2

Molecular Weight

237.73 g/mol

IUPAC Name

tert-butyl N-(1-amino-1-imino-2-methylpropan-2-yl)carbamate;hydrochloride

InChI

InChI=1S/C9H19N3O2.ClH/c1-8(2,3)14-7(13)12-9(4,5)6(10)11;/h1-5H3,(H3,10,11)(H,12,13);1H

InChI Key

MQPSDWKYJMKWEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=N)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(1-carbamimidoyl-1-methylethyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with an appropriate carbamimidoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-carbamimidoyl-1-methylethyl)carbamate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines .

Scientific Research Applications

tert-Butyl N-(1-carbamimidoyl-1-methylethyl)carbamate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl N-(1-carbamimidoyl-1-methylethyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of carbamate-protected guanidine derivatives. Below is a comparative analysis with structurally related analogs:

Table 1: Key Properties of "tert-Butyl N-(1-carbamimidoyl-1-methylethyl)carbamate Hydrochloride" and Analogues

Compound Name Solubility (H₂O) Stability (pH 7.4, 25°C) Reactivity (Nucleophilic Substitution) Biological Activity (IC₅₀, nM)
This compound High (due to HCl salt) Moderate (hydrolysis-sensitive) Moderate (selective deprotection) N/A (scaffold for drug design)
Benzyl N-(carbamimidoyl)carbamate Low Low (prone to oxidation) High (rapid deprotection) 120 (enzyme inhibition)
Methyl N-(2-guanidinoethyl)carbamate Moderate High Low (stable under basic conditions) 450 (antimicrobial activity)

Structural and Functional Insights

Solubility : The hydrochloride salt form enhances aqueous solubility compared to neutral analogs like benzyl derivatives, making it advantageous for biological assays .

Stability : The tert-butyl group provides steric protection against hydrolysis, though it remains less stable than methyl carbamates under acidic conditions.

Reactivity: The compound’s carbamate group undergoes selective cleavage under mild acidic conditions, unlike benzyl carbamates, which require harsher hydrogenolysis .

Biological Activity

tert-Butyl N-(1-carbamimidoyl-1-methylethyl)carbamate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H19N3O2·HCl
  • Molecular Weight : 221.73 g/mol

Synthesis Methods

The synthesis of tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate typically involves the reaction of tert-butyl carbamate with various reagents under controlled conditions. One prevalent method includes:

  • Palladium-Catalyzed Cross-Coupling Reactions : This method optimizes yield and purity, often followed by purification steps like crystallization or chromatography to meet industrial standards.

The primary mechanism of action for tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate involves:

  • Inhibition of Tumor Necrosis Factor (TNF) : This compound has been shown to inhibit TNF production, which plays a crucial role in inflammation and immune responses .

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

  • Anti-inflammatory Effects : Due to its TNF inhibition properties, it is being investigated for its potential use in treating autoimmune diseases and other inflammatory conditions.
  • Antitumor Activity : Similar carbamate derivatives have demonstrated enhanced antitumor properties, suggesting that modifications to the carbamate structure can significantly influence biological efficacy .

Study 1: Anti-inflammatory Activity

A study published in 2020 evaluated various carbamate derivatives for their anti-inflammatory activities. The study found that compounds similar to tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate exhibited significant inhibition of pro-inflammatory cytokines in vitro, supporting its potential use in treating inflammatory diseases .

Study 2: Enzyme Interaction Studies

In biochemical assays, tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate was used as a model compound to study enzyme interactions. The results indicated that the compound could effectively modify enzyme activity, which may lead to new therapeutic strategies targeting specific pathways involved in disease processes .

Comparison with Similar Compounds

Compound NameBiological ActivityUnique Features
tert-butyl carbamateGeneral synthetic applicationsLacks the carbamimidoyl group
tert-butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetateSimilar applicationsDifferent functional groups
tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamateInhibits TNF productionSpecific structure with both tert-butyl and carbamimidoyl groups

Safety and Toxicology

While the biological activity is promising, safety data indicate that this compound may cause skin and eye irritation upon contact. Careful handling is advised during laboratory use .

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